molecular formula C15H15N3O4 B2993299 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid CAS No. 2287300-29-0

2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid

Cat. No.: B2993299
CAS No.: 2287300-29-0
M. Wt: 301.302
InChI Key: IYMJADGOBHAJFE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, an imidazole ring, and a phenylmethoxycarbonylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid involves multiple steps, typically starting with the preparation of the imidazole ring. The synthetic route may include the following steps:

    Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, ammonia, and an aldehyde.

    Introduction of the Cyclopropyl Group: This step involves the cyclopropanation of the imidazole ring using a suitable cyclopropylating agent.

    Attachment of the Phenylmethoxycarbonylamino Group: This can be done through a nucleophilic substitution reaction where the imidazole ring is reacted with phenylmethoxycarbonyl chloride in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxycarbonylamino group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid include other imidazole derivatives with cyclopropyl or phenylmethoxycarbonylamino groups. These compounds may have similar chemical properties but differ in their biological activity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

2-cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-14(20)11-13(17-12(16-11)10-6-7-10)18-15(21)22-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMJADGOBHAJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(N2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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